molecular formula C18H21FN2O B7546387 (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone

(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone

Cat. No. B7546387
M. Wt: 300.4 g/mol
InChI Key: ZUSCTVPFPGBSSI-UHFFFAOYSA-N
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Description

(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone, also known as DMFQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone in anticancer activity involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is responsible for cell proliferation and survival. This compound has also been found to induce cell cycle arrest and apoptosis through the activation of caspase-3 and -9. In neurodegenerative diseases, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are responsible for the neurotoxicity observed in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications. In vivo studies have shown that this compound does not cause significant changes in body weight, organ weight, or blood chemistry parameters. This compound has also been found to have good pharmacokinetic properties, with a long half-life and good bioavailability.

Advantages and Limitations for Lab Experiments

One of the advantages of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone is its high purity, which allows for accurate and reproducible experimental results. This compound is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone research. One area of interest is the development of this compound-based materials with unique optical and electronic properties. Another area of interest is the investigation of this compound as a potential therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could increase its accessibility for research and industrial applications.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its high purity, low toxicity, and good biocompatibility make it a suitable candidate for various biomedical applications. Further research on this compound could lead to the development of new materials and therapeutic agents with significant benefits for society.

Synthesis Methods

(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone can be synthesized through a multistep process involving the reaction of 7-fluoro-2-methylquinoline-3-carbaldehyde with 3,5-dimethylpiperidine in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain this compound in high purity.

Scientific Research Applications

(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions. In material science, this compound has been used as a building block in the synthesis of various organic materials with unique optical and electronic properties.

properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-11-6-12(2)10-21(9-11)18(22)16-7-14-4-5-15(19)8-17(14)20-13(16)3/h4-5,7-8,11-12H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSCTVPFPGBSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(N=C3C=C(C=CC3=C2)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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